Periconin B
Description
Periconin B is a secondary metabolite produced by the fungal pathogen Periconia circinata, first isolated and characterized in 1992 . Its molecular formula is C₂₀H₂₉O₈N₄Cl₃, with a molecular weight of 571.8 g/mol . Structurally, it belongs to a family of chlorinated polyketide derivatives, distinguished by a C10 diacid backbone and substituted functional groups. Key spectroscopic features include:
- UV (H₂O): λₘₐₓ = 215 nm, absorbance = 1300 .
- IR (KBr): Strong absorption at 1680 cm⁻¹, indicative of carbonyl groups .
- CD (H₂O): [θ] = 207 mdeg at 216 nm, suggesting stereochemical complexity .
This compound exhibits negligible phytotoxic activity compared to its analogs, such as peritoxins A and B, which are potent inhibitors of sorghum root growth .
Properties
CAS No. |
145569-96-6 |
|---|---|
Molecular Formula |
C20H29Cl3N4O8 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
4-[[6-(aminomethyl)-2-oxopiperidin-3-yl]amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(6-24)25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35) |
InChI Key |
NDEFDECCUYZWKD-UHFFFAOYSA-N |
SMILES |
CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O |
Canonical SMILES |
CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O |
Synonyms |
periconin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural and Spectroscopic Differences
Key Observations :
- Oxygen Content : Peritoxins A/B contain an additional oxygen atom compared to periconins A/B, likely in the form of a hydroxyl or lactam group critical for bioactivity .
- C10 Diacid Backbone : The ¹H NMR shifts for the C10 diacid moiety differ significantly, with this compound showing a deshielded proton environment (δ = 2.17 vs. 1.20 in peritoxin A), suggesting altered hydrogen bonding or steric effects .
- Stereochemistry : The distinct CD spectra of this compound ([θ] = 207 mdeg) versus peritoxin A ([θ] = -2.86 mdeg) highlight divergent chiral centers .
Table 2: 13C NMR Data for Critical Positions
| Position | Peritoxin A (δ, ppm) | This compound (δ, ppm) | Assignment |
|---|---|---|---|
| C-5 | 61.0 (s) | 61.4 (s) | Quaternary carbon |
| C-8 | 171.0 (s) | 171.2 (s) | Carbonyl group |
| C-3 | 37.9 (s) | 39.5 (d) | Hydroxyl-bearing carbon |
Structural Insights :
- Caprolactam Ring: Peritoxins A/B feature a six-membered lactam ring with a free amino group at C-5 and hydroxyl at C-3, which is absent in this compound . This ring is essential for binding to sorghum root receptors.
- Acylation Effects: Acylation of the amino group in peritoxin A abolishes activity, confirming the necessity of a free amine for toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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